1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine
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Overview
Description
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a methoxy-nitrophenyl group, and a tetrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted benzene ring followed by coupling with the tetrazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Alkyl halides, aryl halides, and appropriate bases.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Nitroso Derivatives: Formed through oxidation of the compound.
Substituted Tetrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-tetrazol-5-amine: Lacks the methoxy-nitrophenyl group.
N-(4-Methoxy-2-nitrophenyl)-1H-tetrazol-5-amine: Lacks the benzyl group.
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine: Lacks the methoxy group.
Uniqueness
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine is unique due to the presence of both the benzyl and methoxy-nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
88104-47-6 |
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Molecular Formula |
C15H14N6O3 |
Molecular Weight |
326.31 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxy-2-nitrophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C15H14N6O3/c1-24-12-7-8-13(14(9-12)21(22)23)16-15-17-18-19-20(15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,19) |
InChI Key |
QLZXICONKDFUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NN=NN2CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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